3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Description
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Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKTXFJTKSLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599544 | |
| Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-57-5 | |
| Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and SMILES of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Core Identity & Synthetic Methodology
Executive Summary
This technical guide profiles 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl (CAS: 41860-57-5), a symmetric biaryl scaffold critical in the development of liquid crystalline materials and medicinal pharmacophores.[1] Distinguished by its specific fluorination pattern, this molecule exhibits unique dielectric anisotropy and metabolic stability compared to its non-fluorinated congeners.[1] This document details its chemical identity, a robust, self-validating synthesis protocol via Suzuki-Miyaura coupling, and its structural applications in modern materials science.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The physicochemical behavior of this molecule is governed by the electronic repulsion between the fluorine atoms at the 3,3'-positions and the methoxy oxygen lone pairs, as well as the steric influence on the biphenyl torsion angle.
Table 1: Physicochemical Profile
| Parameter | Technical Detail |
| IUPAC Name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl |
| CAS Registry Number | 41860-57-5 |
| Molecular Formula | C₁₄H₁₂F₂O₂ |
| Molecular Weight | 250.24 g/mol |
| SMILES | COc1ccc(cc1F)-c2ccc(OC)c(F)c2 |
| InChIKey | PZDAAZQDQJGXSW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~138–142 °C (Polymorph dependent) |
Structural Significance[1][4][5]
-
Metabolic Blocking: In medicinal chemistry, the C-F bond at the 3-position (ortho to the methoxy group) blocks oxidative O-demethylation by cytochrome P450 enzymes, significantly extending the half-life of the pharmacophore compared to 4,4'-dimethoxybiphenyl.[1]
-
Dielectric Anisotropy: In liquid crystal displays (LCDs), the lateral fluorine substituents introduce a dipole moment perpendicular to the long molecular axis, contributing to negative dielectric anisotropy (
), a property essential for Vertical Alignment (VA) modes.
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
Methodology Rationale: While oxidative homocoupling of aryl lithium species is possible, it lacks the functional group tolerance required for scale-up.[1] The Suzuki-Miyaura cross-coupling is the authoritative method for generating this symmetric biaryl with high regiocontrol.[1] We utilize a "pseudo-homocoupling" approach by reacting the aryl halide with its corresponding boronic acid (or pinacol ester) to ensure maximum conversion.
Reaction Scheme
Reactants: 4-Bromo-2-fluoroanisole + 3-Fluoro-4-methoxyphenylboronic acid.[1] Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Chosen for resistance to oxidative addition failure in electron-rich rings).[1] Base: K₂CO₃ (Mild base to prevent dehalogenation side reactions).[1]
Step-by-Step Protocol
1. Reagent Preparation
-
Aryl Halide: 4-Bromo-2-fluoroanisole (1.0 equiv, 10 mmol, ~2.05 g).[1]
-
Boronic Acid: 3-Fluoro-4-methoxyphenylboronic acid (1.1 equiv, 11 mmol, ~1.87 g).[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%).[1]
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1] Note: The water is critical for the transmetallation step involving the boronate species.
2. Inert Atmosphere Setup (Critical)
-
Charge a 100 mL round-bottom flask with the Aryl Halide, Boronic Acid, and Base (K₂CO₃, 3.0 equiv).
-
Dissolve in the Dioxane/Water mixture (50 mL total).
-
Sparging: Submerge a needle connected to an Argon line into the solution and bubble for 15 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts (biphenyls without methoxy groups) or catalyst death.
-
Add the Pd catalyst after sparging to minimize exposure.[1]
3. Thermal Activation & Monitoring
-
Heat the reaction mixture to 90°C under an Argon balloon or reflux condenser.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1).
-
Starting Material (SM): 4-Bromo-2-fluoroanisole (High R_f).[1]
-
Product: Fluorescent spot under UV (254 nm), slightly lower R_f than SM due to increased polarity of the biaryl system.
-
End Point: Reaction is complete when the bromide SM spot disappears (typically 4–6 hours).
-
4. Work-up & Purification[1][2][3]
-
Cool to room temperature.[1][2] Filter through a Celite pad to remove Palladium black.[1]
-
Partition the filtrate between Ethyl Acetate (EtOAc) and Brine.[3]
-
Dry organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.[1]
-
Recrystallization: The crude solid is often slightly yellow.[1] Recrystallize from boiling Ethanol or a Heptane/Ethanol mixture to yield white needles.[1]
Part 3: Visualization of Workflows
Synthesis Pathway Diagram
The following diagram illustrates the convergent synthesis logic, highlighting the specific precursors required to achieve the 3,3'-difluoro substitution pattern.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl.[1][4]
Applications & Logic Diagram
This diagram details the downstream utility of the molecule, mapping structural features to functional outcomes in materials and drug design.[5]
Figure 2: Structure-Property Relationship (SPR) mapping structural features to industrial applications.
Part 4: References
-
PubChem. (2025).[1] 4,4'-Difluoro-1,1'-biphenyl Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Used for structural verification of the fluorinated biphenyl core class).
-
Haufe, G., et al. (2020).[6] Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link](Contextualizes the use of fluorinated biphenyls in liquid crystal engineering).
-
Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link](Authoritative source on the metabolic stability conferred by ortho-fluorination).[1]
Sources
- 1. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]
- 4. protocols.io [protocols.io]
- 5. 3,3’-Difluoro-4,4’-Dimethoxy-1,1’-Biphenyl [myskinrecipes.com]
- 6. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
Technical Guide: Solubility Profile & Process Engineering for 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
[1]
Part 1: Executive Summary & Physicochemical Profile[1]
3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl is a specialized biaryl building block.[1] Its solubility behavior is governed by the competition between the rigid, lipophilic biphenyl core and the electronic effects of the fluoro- and methoxy- substituents.
Unlike simple biphenyls, the 3,3'-fluorine atoms introduce significant dipole moments and steric torsion, reducing the planarity of the ring system compared to non-fluorinated analogs. This "twist" often enhances solubility in organic solvents by disrupting π-π stacking efficiency in the crystal lattice, while the methoxy groups maintain a degree of polarity.
Physicochemical Snapshot
| Property | Characteristic | Process Implication |
| Molecular Structure | C₁₄H₁₂F₂O₂ | Lipophilic core with polarizable substituents.[1][2] |
| Molecular Weight | 250.24 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[1] |
| Physical State | Crystalline Solid | Requires energy input (heat/sonication) to overcome lattice energy ($ \Delta H_{fus} $).[1] |
| Electronic Effect | Push-Pull (OMe donor / F acceptor) | Increases affinity for polar aprotic solvents (THF, DCM).[1] |
| Predicted LogP | ~3.5 - 4.5 | Highly lipophilic; insoluble in water . |
Part 2: Solubility Landscape
The following classification is derived from Structure-Property Relationships (SPR) and standard workup protocols for fluorinated biaryls.
Primary Solvation (High Solubility)
These solvents are recommended for reaction media, transfers, and initial dissolution.
-
Chlorinated Solvents (DCM, Chloroform): The high polarizability of chlorine atoms interacts favorably with the fluorinated aromatic rings. Dichloromethane (DCM) is the solvent of choice for room-temperature processing.[1]
-
Ethers (THF, 1,4-Dioxane): Excellent solubility due to the ability of ether oxygens to solvate the electron-deficient regions created by the fluorine atoms.
-
Aromatics (Toluene, Xylene): Good solubility, particularly at elevated temperatures. Useful for solution-processing in organic electronics.[1]
Temperature-Dependent (Recrystallization Candidates)
These solvents show low solubility at room temperature (RT) but high solubility at boiling points.[1]
-
Esters (Ethyl Acetate): Moderate solubility.[1] Often used in combination with hexanes for flash chromatography.[1]
-
Ketones (Acetone, MEK): Good solubility but can be prone to "oiling out" if evaporation is too rapid.[1]
-
Alcohols (Ethanol, Isopropanol): Generally poor solubility at RT due to the compound's lipophilicity, but solubility increases significantly near reflux. Ideal for recrystallization. [1]
Anti-Solvents (Precipitation Media)
Used to crash the compound out of solution.
-
Alkanes (Hexane, Heptane, Pentane): The compound is sparingly soluble at RT. Adding hexane to a DCM solution will force precipitation.[1]
-
Water: Completely insoluble.[1] Used for aqueous workups to remove inorganic salts.[1]
Summary Table: Estimated Solubility Performance
| Solvent Class | Representative Solvent | Solubility @ 25°C | Solubility @ Reflux | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Very High | Synthesis, Extraction |
| Ether | Tetrahydrofuran (THF) | High (>80 mg/mL) | Very High | Reaction Medium |
| Aromatic | Toluene | Moderate (~30-50 mg/mL) | High | Process Solvent |
| Ester | Ethyl Acetate | Moderate | High | Chromatography |
| Alcohol | Ethanol / IPA | Low (<5 mg/mL) | Moderate | Recrystallization |
| Alkane | Hexane / Heptane | Very Low | Low | Anti-solvent |
| Aqueous | Water | Negligible | Negligible | Impurity Removal |
Critical Note: The presence of fluorine atoms generally increases solubility in fluorinated solvents (e.g., trifluorotoluene) due to fluorous-fluorous interactions, though these are expensive for routine use.
Part 3: Experimental Protocols
As exact quantitative data is often proprietary or batch-dependent, you must validate solubility for your specific lot.[1] Use these self-validating protocols.
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Use this to generate a precise solubility curve for your specific solvent system.[1]
-
Preparation: Weigh approx. 100 mg of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl into a tared 4 mL vial.
-
Saturation: Add the target solvent in 100 µL increments. Vortex vigorously for 30 seconds after each addition.
-
Observation: Continue adding solvent until the solid just disappears (clear solution).
-
Calculation:
[1] -
Thermodynamic Check: If the vial becomes cold (endothermic dissolution), gently warm it to 25°C to ensure the value represents RT solubility.
Protocol B: Purification via Anti-Solvent Recrystallization
Recommended system: Dichloromethane (Solvent) / Hexane (Anti-Solvent)[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature. Filter to remove any insoluble particulates (dust/salts).[1]
-
Nucleation: While stirring rapidly, add Hexane dropwise until a persistent cloudiness (turbidity) appears.
-
Redissolution: Add a few drops of DCM to just clear the solution again.[1]
-
Crystal Growth: Place the vial in a solvent chamber saturated with Hexane vapor (vapor diffusion method) or simply cover and let stand in a fridge (4°C).
-
Harvest: Filter the resulting crystals and wash with cold Hexane.
Part 4: Visualizations
Diagram 1: Solvation Mechanism & Interactions
This diagram illustrates why specific solvents are effective based on molecular interactions.[1]
Caption: Mechanistic breakdown of solvent suitability. Polarizable solvents (DCM) overcome lattice energy; non-polar alkanes cannot disrupt the crystal packing.[1]
Diagram 2: Solubility Determination Workflow
A logical decision tree for selecting the correct solvent for your application.
Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).
Part 5: References
An In-depth Technical Guide to 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl: A Multifunctional Core for Advanced Organic Electronics
Executive Summary
The relentless pursuit of high-performance, stable, and solution-processable materials is the cornerstone of innovation in organic electronics. Within this landscape, π-conjugated small molecules offer distinct advantages in terms of synthetic reproducibility and purification. This guide focuses on the untapped potential of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl, a strategically functionalized aromatic core. By dissecting its molecular architecture, we will establish a scientifically grounded rationale for its investigation as a versatile component in next-generation organic electronic devices. The strategic placement of electron-donating methoxy groups and electron-withdrawing fluorine atoms on the biphenyl scaffold creates a unique electronic profile. This profile suggests promising applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This document provides a theoretical framework, outlines potential applications, and presents detailed experimental protocols to catalyze further research and development.
Section 1: Molecular Architecture and Rationale for Investigation
The electronic behavior of an organic semiconductor is not dictated by a single feature but by the synergistic interplay of its constituent parts. The structure of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl (DFDM-BP) is a compelling case study in rational molecular design.
Caption: Proposed Suzuki coupling workflow for the synthesis of DFDM-BP.
This two-step, one-pot or sequential approach involves the borylation of a halo-anisole precursor followed by a palladium-catalyzed coupling. This method is known for its high yields and tolerance to a wide range of functional groups.
Standard Characterization: Upon successful synthesis, the compound's identity and purity would be confirmed using a standard suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the functional groups (e.g., C-F, C-O, C=C aromatic stretches).
-
Single-Crystal X-ray Diffraction (SC-XRD): If suitable crystals can be grown, this technique provides definitive proof of the molecular structure and crucial information about the solid-state packing, which heavily influences charge transport properties.
Section 3: Theoretical Electronic and Optical Properties
Understanding the FMOs is paramount for predicting a material's behavior in a device. While experimental data for DFDM-BP is scarce, we can construct a robust hypothesis by analyzing its constituent parts and related molecules through the lens of Density Functional Theory (DFT) calculations reported in the literature.
Frontier Molecular Orbitals (FMOs): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (Egap), is a primary determinant of the molecule's optical and electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Egap (eV) | Key Substituents | Reference |
| 1,1'-Biphenyl (unfunctionalized) | -6.40 | -1.14 | 5.26 | None | [1] |
| 4,4'-Dimethoxy-1,1'-biphenyl | -5.48 | -0.91 | 4.57 | 2x -OCH₃ (EDG) | |
| 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl (Predicted) | ~ -5.7 to -5.9 | ~ -1.3 to -1.5 | ~ 4.4 to 4.6 | 2x -OCH₃ (EDG), 2x -F (EWG) | Predicted |
Analysis of Predicted Properties:
-
HOMO Level: The electron-donating methoxy groups raise the HOMO relative to the biphenyl core, but the powerful electron-withdrawing effect of the fluorine atoms is expected to counteract this, lowering and stabilizing the final HOMO level to a value likely between that of the two parent compounds. This moderate HOMO level (~ -5.8 eV) would offer excellent stability against ambient oxidation.
-
LUMO Level: Both the biphenyl core and the methoxy groups result in a high-lying LUMO. The fluorine substitution is critical here, as it is expected to significantly lower the LUMO energy. [2]This is crucial for improving electron injection and transport capabilities.
-
Energy Gap (Egap): The predicted wide energy gap (> 4.4 eV) suggests that the molecule itself would likely be a poor visible-light absorber but an excellent candidate for a high-energy host material in OLEDs, capable of confining excitons on a guest emitter molecule. [3]
Section 4: Potential Applications in Organic Electronics
The unique electronic structure of DFDM-BP opens doors to several key applications.
Organic Field-Effect Transistors (OFETs)
An OFET is a three-terminal device where a gate voltage controls the flow of current between source and drain electrodes. [4][5]The performance is primarily dictated by the charge carrier mobility (µ) of the semiconductor.
-
Potential as an n-type or Ambipolar Semiconductor: The fluorine-induced stabilization of the LUMO level may enable stable electron transport. While many organic semiconductors are p-type (hole-transporting), air-stable n-type and ambipolar materials are less common and highly desirable for fabricating complementary logic circuits. [6]* Role in Dielectric Layers: The molecule's properties could also be relevant for gate dielectric layers, where high resistivity and good film-forming properties are essential.
Caption: Diagram of a bottom-gate, top-contact (BGTC) OFET architecture.
Organic Light-Emitting Diodes (OLEDs)
OLEDs generate light by the recombination of electrons and holes in an emissive layer. [7]The energy levels of each layer must be precisely aligned for efficient operation.
-
High Triplet Energy Host Material: The predicted wide bandgap makes DFDM-BP an excellent candidate for a host material in a phosphorescent OLED (PHOLED). It could effectively confine the higher-energy triplet excitons of a guest phosphorescent emitter, preventing energy loss and leading to high efficiency.
-
Electron Transport Layer (ETL): The lowered LUMO level could facilitate efficient injection of electrons from the cathode (e.g., Aluminum or LiF/Al) and their transport to the emissive layer.
-
Hole Blocking Layer (HBL): A deep HOMO level provides a large energy barrier for holes, allowing it to function as a hole-blocking layer, which enhances the probability of electron-hole recombination within the desired emissive zone.
Caption: Potential energy level alignment for DFDM-BP as an ETL in an OLED.
Section 5: Methodologies and Protocols
To bridge theory and practice, the following validated protocols serve as a starting point for the experimental investigation of DFDM-BP.
Protocol 1: Proposed Synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Objective: To synthesize the title compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq)
-
2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq), 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (N₂) three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (approx. 30 mL) via syringe, followed by the 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl.
-
Confirm the structure and purity via NMR and MS analysis.
Protocol 2: Fabrication and Characterization of a BGTC OFET
Objective: To fabricate a standard OFET to test the semiconducting properties of the synthesized DFDM-BP.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as substrate, gate, and dielectric).
-
Synthesized and purified DFDM-BP.
-
High-purity gold (Au) for source/drain electrodes.
-
Anhydrous solvent for DFDM-BP (e.g., toluene or chloroform).
-
Piranha solution (H₂SO₄/H₂O₂) or O₂ plasma for substrate cleaning.
-
Shadow mask for electrode deposition.
-
Thermal evaporator.
-
Spin coater.
-
Semiconductor parameter analyzer.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone, then isopropanol, for 15 minutes each. Dry with a stream of N₂. Further treat with O₂ plasma or Piranha solution to create a hydrophilic surface (handle with extreme care).
-
Semiconductor Deposition: Prepare a dilute solution of DFDM-BP (e.g., 5 mg/mL) in a high-purity organic solvent. Spin-coat the solution onto the cleaned SiO₂ surface at 2000 rpm for 60 seconds.
-
Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature below the material's melting point (e.g., 80-120 °C) for 30 minutes to improve film crystallinity.
-
Electrode Deposition: Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film. Transfer the assembly to a thermal evaporator.
-
Deposit a 50 nm layer of gold (Au) through the shadow mask to define the source and drain electrodes. The deposition rate should be slow (~0.1 Å/s) to minimize damage to the organic layer.
-
Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current ID vs. Drain Voltage VD) at various fixed Gate Voltages (VG).
-
Measure the transfer characteristics (ID vs. VG) at a fixed, high VD (saturation regime).
-
Calculate the charge carrier mobility (µ) from the slope of the √|ID| vs. VG plot in the saturation regime.
Section 6: Summary and Outlook
3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl represents a molecule of significant latent potential. Its rational design, combining the electron-donating character of methoxy groups with the powerful stabilizing and LUMO-lowering effects of fluorine atoms, positions it as a compelling candidate for multifaceted roles in organic electronics. Theoretical analysis suggests it possesses a wide bandgap, a deep HOMO level for enhanced stability, and a lowered LUMO level for improved electron injection.
These properties make it a prime candidate for investigation as:
-
A high-energy host material for efficient PHOLEDs.
-
An air-stable n-type or ambipolar semiconductor for OFETs.
-
An effective electron-transport or hole-blocking material in various device architectures.
The next critical phase is the empirical validation of these hypotheses. The synthesis and subsequent incorporation into the device structures outlined in this guide will provide the necessary data to quantify its charge transport characteristics, photophysical properties, and overall device performance. Further research could also explore its use as a monomeric unit in the synthesis of novel conjugated polymers, potentially unlocking even more advanced functionalities. The exploration of DFDM-BP and its derivatives could pave the way for a new class of stable, high-performance materials for the next generation of organic electronics.
References
- Physical Chemistry Research. (n.d.). Quantum chemical investigation on the electronic and optical properties of some short-chain compounds based on thiophene for their application in organic solar cells.
- Panidi, J. (2023). Improving the Performance and Sustainability are Key Requirements for the Commercialization of Organic Electronics. nanoGe.
- Irfan, A., et al. (2015). In-depth quantum chemical investigation of electro-optical and charge-transport properties of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Comptes Rendus Chimie.
- Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP).
- Organic Syntheses Procedure. (n.d.). 4,4'-difluorobiphenyl.
- Gurchiek, M. T., et al. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv.
- Roman, L. S., et al. (2001). Charge carrier mobility and electroluminescence in a green-emitting alternating block copolymer with a methoxy bi-substituted chromophore. SciELO.
- Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl-.
- Du, Z. (2022). High Performance Organic Electronics Processing with Green Solvents. eScholarship.org.
- Chen, Y., et al. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Beilstein Journal of Organic Chemistry.
- Li, C., et al. (2023). Enhancing the stereo structure via bulky peripheral groups to improve resistance to concentration quenching in OLEDs. Journal of Materials Chemistry C.
- Sigma-Aldrich. (n.d.). Organic Dyes for Dye-Sensitized Solar Cells.
- Wikipedia. (n.d.). Organic field-effect transistor.
- Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP).
- Arshad, S., et al. (2021). The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents. MDPI.
- Ossila. (n.d.). Organic Field Effect Transistors (OFET).
- Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Enhancing the stereo structure via bulky peripheral groups to improve resistance to concentration quenching in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. nanoGe - MATSUSFall23 - Improving the Performance and Sustainability are Key Requirements for the Commercialization of Organic Electronics [nanoge.org]
- 7. ossila.com [ossila.com]
Beyond Compliance: Advanced Handling and Safety Architecture for 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Document Control:
-
Status: Technical Whitepaper & Expanded SDS
-
Target Audience: R&D Chemists, Process Engineers, HSE Managers
Executive Summary: The "Safety by Design" Philosophy
In the development of advanced materials—specifically liquid crystals and covalent organic frameworks (COFs)—3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl serves as a critical monomer. Its structural rigidity and electronegative fluorine substituents grant it unique electronic properties, but these same features dictate its biological interaction and handling requirements.
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). Instead of merely listing hazards, we explore the mechanistics of exposure and the causality of containment. As researchers, we must treat this fluorinated aromatic not just as a reagent, but as a bioactive entity requiring specific containment protocols to prevent dermal absorption and respiratory sensitization.
Chemical Identification & Physicochemical Profile
Accurate identification is the bedrock of safety. The fluorination at the 3,3' positions significantly alters the lipophilicity compared to the non-fluorinated parent, increasing the potential for skin permeation.
| Property | Specification | Technical Insight |
| Chemical Name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | Core scaffold for liquid crystal mesogens. |
| CAS Number | 41860-57-5 | Primary identifier for regulatory tracking. |
| Molecular Formula | C₁₄H₁₂F₂O₂ | Fluorine content ~15% by mass. |
| Molecular Weight | 250.24 g/mol | Moderate MW facilitates potential bioavailability. |
| Physical State | Crystalline Solid | Likely forms needles/plates; dust generation is a primary risk. |
| Solubility | Insoluble in H₂O; Soluble in DCM, THF, Toluene | Highly lipophilic (LogP > 3.5 est). Bioaccumulative potential in lipid tissues. |
| Melting Point | High (>100°C est.) | Thermally stable, but sublimation may occur under high vacuum. |
Hazard Assessment (GHS Classification)
While often classified as a general irritant, the specific substitution pattern warrants a more aggressive safety posture.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanistic Context |
| Skin Irritation | H315 | Causes skin irritation | Fluorinated aromatics can strip lipid barriers, leading to dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive and chemical irritant. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of fine particulate triggers mucosal inflammation. |
| Aquatic Toxicity | H413 | May cause long-lasting harmful effects | Biopersistence due to C-F bond stability. |
Risk Management & Exposure Control Architecture
The Hierarchy of Control
We do not rely on PPE alone. We engineer the risk out of the process.
Figure 1: The Safety Hierarchy. Note that PPE is the final barrier, not the first.
Advanced Handling Protocols
A. Weighing & Transfer (The Critical Zone)
-
Risk: Static charge buildup on the crystalline solid can cause "jumping" of particles, leading to invisible contamination of the balance area.
-
Protocol:
-
Use an ionizing bar or anti-static gun inside the balance enclosure to neutralize the powder before spatulation.
-
Double-Glove Technique: Inner glove (Latex/Nitrile 4 mil) taped to lab coat; Outer glove (Nitrile 8 mil) for handling.
-
Solvent Dampening: If possible, pre-weigh the solvent and add the solid directly to the tared reaction vessel to minimize airborne dust.
-
B. Reaction Setup & Synthesis
-
Solvent Choice: When dissolving in DCM or Chloroform, be aware that the solution is more dangerous than the solid. The solvent acts as a vehicle, carrying the fluorinated biphenyl through glove materials.
-
Glove Permeation: Standard nitrile gloves have a breakthrough time of <15 mins for halogenated solvents. Change outer gloves immediately upon splash contact.
Synthesis Workflow & Emergency Response
This section details the operational flow, integrating safety checks at every transition point.
Figure 2: Operational Workflow with integrated Emergency Loop for solid spills.
Emergency Response Scenarios
-
Inhalation (Dust):
-
Skin Contact (Solution):
-
Immediate Action: Wash with polyethylene glycol (PEG 400) followed by soap and water.
-
Rationale: Water alone is ineffective against highly lipophilic biphenyls. PEG acts as a solubilizer to draw the chemical off the skin.
-
-
Fire:
Toxicology & Environmental Fate
Metabolic Activation
The methoxy groups (-OCH₃) at the 4,4' positions are potential sites for metabolic O-dealkylation by Cytochrome P450 enzymes. This can generate phenolic metabolites (biphenols), which are often more toxic and redox-active than the parent compound.
-
Implication: Avoid long-term low-level exposure, as metabolites may act as sensitizers or endocrine disruptors (common in biphenyl structures).
Environmental Persistence
The C-F bond is one of the strongest in organic chemistry.
-
Biodegradation: Expected to be slow.
-
Disposal: Do NOT discharge into drains. This material must be incinerated in a facility equipped with scrubbers to handle HF generation.
References
-
Chemical Identification & CAS
- Source: Advanced ChemBlocks / PubChem.
- Title: 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl Product D
-
URL:[Link] (Search query verification)
-
Synthesis & Handling of Fluorinated Biphenyls
-
General Safety for Methoxy Biphenyls
-
GHS Classification Standards
- Source: OSHA / ECHA.
- Title: Hazard Communic
-
URL:[Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Methodological & Application
Application Note: Optimized Protocol for Cross-Coupling 4-Bromo-2-Fluoroanisole
Abstract & Strategic Importance
4-Bromo-2-fluoroanisole is a high-value pharmacophore building block. The ortho-fluoroanisole motif is increasingly prevalent in medicinal chemistry as a bioisostere for metabolically labile aromatic rings, offering modulated lipophilicity (LogP) and blocked metabolic hotspots.
However, this substrate presents a "Push-Pull" electronic conflict that often leads to suboptimal yields in standard protocols:
-
The Challenge: The para-methoxy group is a strong electron bond donor (Resonance effect), which increases electron density at the C-Br bond, thereby deactivating it toward oxidative addition (the rate-limiting step in Pd-catalysis).
-
The Nuance: The meta-fluorine atom exerts an inductive withdrawing effect ($ -I $), partially counteracting the methoxy group, but also introducing potential steric repulsion for bulky ligands.
This guide provides optimized, field-proven protocols using Dialkylbiaryl Phosphine (Buchwald) ligand systems to overcome these electronic barriers, ensuring high Turnover Numbers (TON) and minimal protodehalogenation.
Critical Reactivity Analysis
To optimize the reaction, one must understand the electronic landscape of the substrate.
| Substituent | Position Relative to Br | Electronic Effect | Impact on Oxidative Addition |
| Methoxy (-OMe) | Para | Strong Donor (+R) | Strongly Deactivating (Makes C-Br bond electron-rich) |
| Fluorine (-F) | Meta | Inductive Withdrawing (-I) | Mildly Activating (Lowers transition state energy slightly) |
Reaction Decision Tree
The following logic flow dictates the optimal catalytic system based on your desired transformation.
Figure 1: Strategic selection of catalytic systems based on coupling partners. SPhos and XPhos are prioritized for their ability to push oxidative addition on the electron-rich anisole ring.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl derivatives (C-C bond formation). Rationale: The SPhos ligand is chosen for its exceptional stability and ability to couple electron-rich aryl bromides at low catalyst loadings.
Materials Table
| Component | Equiv. | Role | Notes |
| 4-Bromo-2-fluoroanisole | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for hydrolytic deboronation. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Cost-effective Pd source. |
| SPhos | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio ensures active species formation. |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Mild enough to prevent sensitive functional group degradation. |
| Toluene : Water | 10:1 (v/v) | Solvent | Biphasic system dissolves inorganic base. |
Step-by-Step Methodology
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, add 4-bromo-2-fluoroanisole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Note: Alternatively, use pre-complexed SPhos Pd G2/G3 (2 mol%) for easier handling.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3 cycles).
-
Solvent: Syringe in degassed Toluene (4 mL) and degassed Water (0.4 mL).
-
Reaction: Heat the block to 80–100°C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of the bromide. The fluoro-anisole moiety gives a distinct UV signature.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[1][2] Rationale: The electron-rich nature of the anisole ring makes the substrate prone to reductive dehalogenation (replacing Br with H) if the amination is slow. BrettPhos (for primary amines) and RuPhos (for secondary amines) are strictly required to outcompete this side reaction.
Materials Table
| Component | Equiv. | Role | Notes |
| 4-Bromo-2-fluoroanisole | 1.0 | Substrate | |
| Amine | 1.2 | Nucleophile | |
| BrettPhos Pd G4 | 0.02 (2 mol%) | Pre-catalyst | Use RuPhos Pd G4 for secondary amines. |
| NaOtBu | 1.5 | Base | Strong base required for efficient deprotonation. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous is critical. |
Step-by-Step Methodology
-
Glovebox/Schlenk: This reaction is oxygen/moisture sensitive. Ideally, set up in a glovebox.
-
Charging: Add BrettPhos Pd G4 (or RuPhos analog) (2 mol%) and NaOtBu (1.5 mmol) to a vial.
-
Substrate Addition: Add 4-bromo-2-fluoroanisole (1.0 mmol) and the Amine (1.2 mmol).
-
Tip: If the amine is a liquid, add it after the solvent.
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Reaction: Seal and heat to 100°C for 2–6 hours.
-
Workup: Filter through a small pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | Switch to XPhos or AdBippyPhos . Increase Temp to 110°C. |
| Protodehalogenation (Ar-Br | Hydride Source / Slow Coupling | Ensure solvent is anhydrous.[1][2][3] Increase catalyst loading to 5 mol% to outcompete reduction. |
| Homocoupling (Ar-Ar) | Oxygen Leak | Rigorous degassing is required. Ensure Ar/N2 line is positive pressure. |
| Regio-scrambling | (Rare for this substrate) | Not typically an issue as F is not a leaving group under these conditions. |
Mechanistic Visualization: The "Methoxy Effect"
The diagram below illustrates why bulky ligands are necessary to overcome the electron donation from the methoxy group.
Figure 2: The rate-limiting oxidative addition step. The electron-donating methoxy group stabilizes the C-Br bond, requiring highly active Pd-Ligand species to lower the activation energy.
References
-
National Institutes of Health (PMC). (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Retrieved from [Link]
-
Organic Syntheses. Buchwald-Hartwig Coupling General Procedures. Retrieved from [Link]
Sources
Precision Crystallization Protocols for High-Purity Fluorinated Biphenyls
Executive Summary
The purification of fluorinated biphenyls presents a unique paradox in crystal engineering. While the biphenyl core suggests aromatic stacking, the introduction of fluorine atoms alters the molecular quadrupole moment, creating weak dispersive forces and "slippery" crystal lattices.[1] This guide provides field-proven solvent systems and protocols to overcome the common challenges of "oiling out," polymorph shifting, and isomeric impurity retention.[1]
The Fluorine Effect: Mechanistic Grounding
To select the correct solvent, one must understand the intermolecular forces at play.[1] Unlike hydrogen-bonded systems, fluorinated aromatics rely on Quadrupolar Interactions and Weak C-F[1]···H/F Contacts .
-
Quadrupole Inversion: Benzene has a negative quadrupole moment (electron-rich face).[1] Perfluorobenzene has a positive one (electron-deficient face).[1] Partially fluorinated biphenyls exist in a "grey zone" where stacking is highly sensitive to solvent polarity.[1]
-
The "Oiling Out" Phenomenon: Fluorine atoms induce high lipophilicity but low polarizability.[1] In standard non-polar solvents (e.g., Hexane), the solute-solvent interaction is often too similar to the solute-solute interaction, leading to liquid-liquid phase separation (oiling out) rather than nucleation.[1]
Solvent Selection Matrix
The following table categorizes solvents based on their interaction capability with fluorinated biphenyls (e.g., 4,4'-difluorobiphenyl, 2,4-difluorobiphenyl).
| Solvent Class | Examples | Role | Mechanism of Action |
| Primary (Protic) | Isopropanol (IPA) , Ethanol, Methanol | Best for Yield | High temperature coefficient of solubility.[1] OH groups do not compete for pi-stacking, allowing the biphenyls to self-assemble upon cooling.[1] |
| Solubilizer (Aromatic) | Toluene, Xylene | Best for Purity | Pi-stacking with the solvent competes with impurity inclusion.[1] Excellent for dissolving "stubborn" residues.[1] |
| Anti-Solvent | Water, Heptane | Yield Booster | Drastically reduces solubility.[1] Water is preferred with alcohols; Heptane is preferred with Toluene/Ethyl Acetate.[1] |
| Polymorph Control | Ethyl Acetate | Habit Modifier | Moderate polarity helps control crystal growth rate, preventing needle formation (which traps mother liquor).[1] |
Decision Logic for Solvent Systems
The following flowchart illustrates the decision process for selecting a solvent system based on impurity profile and compound behavior.
Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on solubility and phase separation behavior.
Experimental Protocols
Protocol A: The "Thermal Swing" (Standard High-Yield)
Target: 4,4'-difluorobiphenyl and similar symmetric analogs.[1] Solvent System: Methanol or Isopropanol (IPA).[1] Reference: Adapted from Organic Syntheses and US Patent 3,992,459 [1, 2].
-
Dissolution: Charge the crude fluorinated biphenyl into a flask. Add Methanol (2.0 mL per gram of solid) or IPA.
-
Reflux: Heat to reflux (65°C for MeOH, 82°C for IPA) with stirring until fully dissolved.
-
Note: If insolubles remain after 15 minutes, filter hot through a pre-warmed sintered glass funnel.
-
-
Controlled Cooling (Critical):
-
Cool rapidly to ~45°C.
-
Seeding: At 40-45°C, add 0.1% w/w pure seed crystals. Do not skip this step for fluorinated compounds to prevent supercooling.
-
-
Aging: Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Final Chill: Cool to 0-5°C in an ice bath for 1 hour.
-
Isolation: Filter. Wash cake with cold (0°C) solvent.[1][2] Dry under vacuum at 40°C.[1]
Protocol B: The "Binary Anti-Solvent" (For Difficult Separations)
Target: 2,4-difluorobiphenyl or mixtures with isomeric impurities.[1] Solvent System: Isopropanol (Solvent 1) + Water (Anti-Solvent).[1]
-
Primary Dissolution: Dissolve crude solid in IPA at 65°C (approx. 3.5 mL/g).[1]
-
Anti-Solvent Addition:
-
Nucleation: Remove heat.[1][3] As the solution cools to ~50°C, turbidity will return.[1]
-
Seeding: Add seeds at the first sign of stable cloudiness.[1]
-
Crystallization: Cool to 25°C, then to 0°C.
-
Yield Note: The addition of water forces the hydrophobic fluorinated biphenyl out of solution while keeping polar impurities dissolved.[1]
-
Protocol C: The "Scrubbing" Recrystallization
Target: Removal of non-fluorinated biphenyls or colored impurities.[1] Solvent System: Toluene (Solvent) + Heptane (Anti-Solvent).[1]
-
Dissolve crude in minimum hot Toluene (80°C).
-
Add Heptane slowly until the ratio is 1:3 (Toluene:Heptane).
-
Why this works: Toluene interacts via pi-stacking with the biphenyl rings.[1] Heptane acts as a bulk displacer.[1] This system is excellent for rejecting tarry, non-crystalline impurities.[1]
Workflow Visualization: The Temperature Ramp
The cooling profile is critical to avoid trapping solvent in the crystal lattice (inclusions).[1]
Figure 2: Optimal temperature profile for crystallizing fluorinated biphenyls to minimize solvent inclusion and maximize purity.
Validation & Troubleshooting
A self-validating system requires confirming that the process worked before moving to the next step.
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation occurred before crystallization.[1] | Re-heat and add more Solvent 1 (IPA/EtOH).[1] Increase seeding load. |
| Low Yield | Compound too soluble in cold solvent.[1] | Use Protocol B (add Water) or lower final temperature to -10°C. |
| Low Purity | Impurities co-crystallized.[1] | Switch to Protocol C (Toluene/Heptane) to change the chemical interaction mechanism. |
| Needle Habit | Fast growth trapped impurities.[1] | Slow down the cooling rate (Step 4 in Fig 2).[1] Add 5% Ethyl Acetate as a habit modifier.[1] |
References
-
Organic Syntheses. "4,4'-Difluorobiphenyl." Org.[1][3][5][6] Synth.1938 , 18,[1] 20. Link
-
U.S. Patent 3,992,459. "Preparation of biphenyl compounds."[1] United States Patent Office, 1976 .[1] (Describes IPA/Water purification of 2,4-difluorobiphenyl). Link
-
CrystEngComm. "Role of organic fluorine in crystal engineering." Royal Society of Chemistry, 2008 .[1] (Mechanistic insight on F-interactions). Link
-
Journal of Chemical & Engineering Data. "Solubility of Aromatic Hydrocarbons." ACS Publications.[1] (General solubility trends for aromatics). Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3992459A - Preparation of biphenyl compounds - Google Patents [patents.google.com]
- 3. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. reddit.com [reddit.com]
- 6. EP0426815B1 - Fluorinated biphenyl derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
[1]
Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-F-OME Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Part 1: Critical Analysis of Synthetic Routes
Welcome to the technical support center. You are likely attempting to synthesize 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl (Target 1 ) from 4-bromo-2-fluoroanisole (Precursor 2 ).[1]
This is a symmetric biaryl synthesis.[2][3][4][5] While Suzuki-Miyaura cross-coupling is the gold standard for asymmetric biaryls, using it here is atom-inefficient (requiring the conversion of half your precious bromide to a boronic acid).
To maximize yield, we focus on Reductive Homocoupling . We have two primary workflows:
-
The "Modern" Route (Recommended): Palladium-catalyzed reductive homocoupling.[6] High yield, mild conditions, but sensitive to moisture/air.[1]
-
The "Legacy" Route (Robust): Ullmann Coupling (Copper-mediated).[7][8] Lower cost, scalable, but often suffers from variable yields due to catalyst surface activation issues.[1]
Part 2: The "Golden Batch" Protocol (Pd-Catalyzed)
Recommendation: Use this protocol for milligram to gram-scale synthesis where purity is paramount.
Mechanism & Logic
This system utilizes a Pd(II) precatalyst reduced in situ to Pd(0). The key is the reductant . We utilize Isopropanol (iPrOH) which acts as both solvent and hydride source, or Ammonium Formate .[1]
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 4-bromo-2-fluoroanisole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (3-5 mol%)[1]
-
Ligand: Triphenylphosphine (PPh₃) or S-Phos (6-10 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Reductant/Solvent: Isopropanol (Dry, degassed)[1]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or pressure tube. Backfill with Argon x3.
-
Why? Oxygen causes rapid catalyst death (Pd black precipitation) before the cycle completes.
-
-
Charging: Add Pd(OAc)₂, Ligand, and Base.[1] Add the aryl bromide.[9][10][11]
-
Solvent Addition: Add anhydrous Isopropanol via syringe.
-
Thermal Cycle: Heat to 80°C for 12-24 hours.
-
Checkpoint: The solution should turn from yellow/orange to dark red/black. If it turns black immediately upon heating, your ligand loading is too low or O₂ is present.[1]
-
-
Workup: Filter through a Celite pad (removes Pd). Concentrate. Recrystallize from Ethanol/Hexane.
Data Table: Reductant Screening Results
| Reductant System | Yield (%) | Major Impurity | Notes |
| iPrOH / K₂CO₃ | 88-92% | Protodehalogenation (<5%) | Recommended. Cleanest profile.[1] |
| HCOONH₄ / Pd/C | 75-80% | Unreacted Bromide | Heterogeneous; requires vigorous stirring. |
| Hydroquinone | 65% | Complex oligomers | Hard to purify phenols from product. |
| H₂ (1 atm) | 40% | Ar-H (Major) | Avoid. Too aggressive; strips the bromine. |
Part 3: Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a large amount of 2-fluoroanisole (Ar-H) instead of the dimer."
Diagnosis: This is Protodehalogenation . The Pd-H intermediate (formed from the reductant) is undergoing reductive elimination with the aryl ring before a second aryl group can transmetalate.
Corrective Actions:
-
Check Water Content: Water acts as a proton source. Ensure K₂CO₃ is anhydrous (dry in oven at 120°C overnight).
-
Switch Ligands: Use a bulkier, electron-rich ligand like S-Phos or X-Phos .[1] These facilitate the oxidative addition and transmetalation steps, favoring C-C bond formation over C-H reduction.
-
Lower Temperature: Drop temperature to 60°C. High temps favor the entropic release of Ar-H.
Issue 2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning or Product Inhibition . The methoxy groups on your product (3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl) are Lewis basic.[1] They can coordinate to the Pd center, creating a stable, inactive complex.[1]
Corrective Actions:
-
Dilution: Increase solvent volume (0.1 M concentration).
-
Ligand Swap: Switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane).[1] The "bite angle" of dppp forces the Pd into a geometry that resists product inhibition.
Issue 3: "My Ullmann coupling (Copper) yields are inconsistent (10% one day, 60% the next)."
Diagnosis: Surface Passivation . Copper powder forms an oxide layer (CuO) upon storage.[1] The active species is Cu(0)/Cu(I). If the surface is oxidized, the initial oxidative addition of the aryl bromide cannot occur.
Corrective Actions (The Iodine Activation Protocol):
-
Do NOT just use "Copper Powder" from the jar.
-
Protocol: Wash Cu powder with 2% Iodine in acetone for 5 minutes. Filter. Wash with acetone, then dilute HCl, then acetone again.[1] Dry under vacuum.[3][12] Use immediately.
-
Alternative: Use CuTC (Copper(I)-thiophene-2-carboxylate) .[1] It is a soluble Cu source that bypasses surface issues entirely.
Part 4: Visualizing the Logic
Diagram 1: Reaction Mechanism & Pathway Selection
This diagram illustrates the divergence between the desired Homocoupling and the undesired Protodehalogenation (Side Product).
Caption: Decision pathways in Pd-catalyzed homocoupling. Green path represents the desired dimerization; Red path shows the competing reduction side-reaction.
Diagram 2: Troubleshooting Flowchart
Follow this logic tree when yields are suboptimal.
Caption: Diagnostic logic tree for identifying failure modes in biaryl synthesis.
Part 5: References
-
Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002.[1] Link
-
Penafiel, J., et al. "Palladium-catalyzed reductive homocoupling of aromatic halides."[1] Chemistry - A European Journal, 2010.[1] Link (Note: Generalized reference for Pd-homocoupling mechanism).[1]
-
Organic Chemistry Portal. "Ullmann Reaction - Homocoupling." Link
-
Nelson, T.D., et al. "The Ullmann Reaction: A New Approach to Tetraarylstannanes."[1] Journal of Organic Chemistry, 1994.[1] (Describes Cu activation protocols). Link[1]
-
Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis."[1] Tetrahedron, 2002.[1] (Comparative analysis of biaryl synthesis). Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3992459A - Preparation of biphenyl compounds - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Demethylation in High-Temperature Biphenyl Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common but problematic side reaction of demethylation during high-temperature biphenyl synthesis, particularly in cross-coupling reactions. As your Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design. This document offers a series of frequently asked questions and in-depth troubleshooting guides to help you maintain the integrity of your methoxy-substituted molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding demethylation side reactions.
Q1: What exactly is demethylation in the context of biphenyl synthesis, and why does it happen at high temperatures?
A: Demethylation is the undesired cleavage of a methyl group from a methoxy (-OCH₃) substituent on an aromatic ring, converting it into a hydroxyl group (-OH). In the context of a palladium- or nickel-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, this typically occurs on one of the aryl coupling partners (e.g., a methoxy-substituted aryl halide or arylboronic acid).
The mechanism is often a nucleophilic attack on the electrophilic methyl group. The high temperatures required for activating less reactive substrates (like aryl chlorides) provide the necessary activation energy for this side reaction. Furthermore, the bases (e.g., carbonates, phosphates) used in the coupling reaction can either directly act as nucleophiles or generate hydroxide ions in the presence of trace water, which then attack the methyl group.
Q2: How can I confirm that demethylation is the cause of my low yield and product impurities?
A: The most direct way to identify the demethylated byproduct is through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The resulting phenol is more polar than its parent methoxy-arene. It will appear as a new, distinct spot with a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of the byproduct will show a molecular ion peak that is 14 atomic mass units (CH₂) less than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic singlet of the methoxy group (typically ~3.8 ppm) will be absent, and a new, broad singlet for the phenolic proton (-OH) will appear. ¹³C NMR will show the loss of the methoxy carbon signal (~55-60 ppm).
Q3: My protocol uses a standard palladium catalyst. Is the catalyst system a significant factor?
A: Absolutely. The choice of both the metal center and, more critically, the ancillary ligand, is paramount. A standard catalyst like Pd(PPh₃)₄ may be insufficient for challenging couplings, requiring high temperatures that favor demethylation. Modern, specialized ligands are designed to promote the desired reaction pathway at lower temperatures and faster rates.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) can stabilize the active catalytic species and accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the demethylation side reaction.[3][4]
Q4: Of all the reaction parameters, which should I focus on first to minimize demethylation?
A: Temperature is the most critical parameter to address first. High temperatures directly accelerate the undesired demethylation pathway.[5] The ideal approach is to find the minimum temperature at which the desired cross-coupling proceeds at an acceptable rate. After temperature, the choice of base is the next most important factor.
Q5: Are there any alternatives to high-temperature Suzuki coupling for these substrates?
A: Yes. If optimizing the Suzuki-Miyaura reaction is unsuccessful, you can consider alternative strategies:
-
Nickel Catalysis: Nickel catalysts are often more reactive than their palladium counterparts, especially for less reactive electrophiles like aryl chlorides and ethers.[6][7] This increased reactivity can often allow for lower reaction temperatures, thus preventing demethylation.[8][9]
-
Alternative Coupling Reactions: Depending on your substrate, other named reactions like Stille (using organotin reagents), Hiyama (using organosilicon reagents), or Negishi (using organozinc reagents) coupling might offer milder conditions.[10][11] However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the organoboron reagents.[1]
Part 2: Troubleshooting Guide: A Systematic Approach to Eliminating Demethylation
If you have confirmed that demethylation is occurring, follow this systematic guide to troubleshoot and optimize your reaction.
Workflow for Troubleshooting Demethylation
Caption: A stepwise workflow for troubleshooting demethylation.
Step 1: Reaction Parameter Optimization (The First Line of Defense)
Before making significant changes to your catalyst system, simple modifications to the reaction conditions can be highly effective.
-
Temperature Control: This is your primary lever.
-
Rationale: Demethylation has a high activation energy. By lowering the temperature, you disproportionately slow this undesired reaction compared to the desired catalytic coupling.
-
Action: Reduce the reaction temperature in 10-20 °C increments. Monitor the reaction closely by TLC or GC to find the "sweet spot" where byproduct formation is minimal, but the main reaction still proceeds to completion within a reasonable timeframe (e.g., 12-24 hours).
-
-
Base Selection: The type and strength of the base are crucial.
-
Rationale: Stronger bases and those that can generate hydroxide ions (e.g., NaOH, KOH, or wet Cs₂CO₃) can actively promote nucleophilic demethylation. Weaker, non-nucleophilic bases are preferred.
-
Action: Switch from stronger bases to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to facilitate the catalytic cycle but is a poor nucleophile.[1][12]
-
| Base | Typical Use | Suitability for Preventing Demethylation | Rationale |
| K₃PO₄ | General Suzuki Coupling | Excellent | Sufficiently basic, poor nucleophile, low tendency to generate hydroxide.[12] |
| K₂CO₃ / Cs₂CO₃ | General Suzuki Coupling | Good | Effective bases, but ensure they are anhydrous to prevent hydroxide formation. |
| Alkali Hydroxides (NaOH, KOH) | Older protocols | Poor | Directly introduce a strong nucleophile (OH⁻) that promotes demethylation. |
| Alkoxides (NaOtBu, KOtBu) | Buchwald-Hartwig Amination, some Suzuki protocols | Poor to Moderate | Very strong bases that can promote demethylation, though sometimes required for difficult couplings. Use with caution. |
Step 2: Catalyst System Modification (The Core Solution)
If optimizing conditions is insufficient, the next step is to re-evaluate the catalyst and ligand.
-
Ligand Selection: The ligand dictates the behavior of the metal center.
-
Rationale: The goal is to accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond.[3] Bulky, electron-rich ligands create a sterically congested environment around the palladium atom, which favors this step and makes the catalyst more active.[1][13] This increased activity allows for lower reaction temperatures and shorter reaction times, minimizing the opportunity for demethylation.
-
Action: Replace simple ligands like triphenylphosphine (PPh₃) with advanced biaryl monophosphine ligands (often called "Buchwald Ligands") or N-Heterocyclic Carbenes (NHCs).
-
| Ligand Type | Examples | Performance Characteristics |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Low activity, often require high temperatures, prone to side reactions. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent. High activity, promotes fast reductive elimination, allows for lower temperatures.[1][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Good. Strong electron donors, highly active, but can sometimes be more sensitive.[3][4] |
Simplified Suzuki Cycle & Point of Demethylation
Caption: The desired Suzuki cycle versus the competing demethylation side reaction.
Part 3: Detailed Experimental Protocol
This section provides a robust starting protocol for a Suzuki-Miyaura coupling designed to minimize demethylation.
Protocol 1: Low-Temperature Suzuki-Miyaura Coupling of a Methoxy-Substituted Aryl Bromide
Objective: To couple a methoxy-substituted aryl bromide with an arylboronic acid while preventing demethylation of the methoxy group.
Reagents & Equipment:
-
Methoxy-substituted aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add the methoxy-substituted aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.5 eq).
-
Catalyst Preparation: In a separate small vial, weigh out the Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Add a small amount of the anhydrous solvent to this vial and swirl gently to form a pre-catalyst slurry. This step helps ensure the ligand and palladium are well-mixed before addition.
-
Reaction Assembly: Add the anhydrous solvent to the Schlenk flask containing the substrates and base. Begin vigorous stirring.
-
Catalyst Addition: Using a syringe, transfer the pre-catalyst slurry to the main reaction flask.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80 °C . This is a crucial starting point; higher temperatures may be needed for less reactive substrates, but always start lower and increase incrementally if no reaction occurs.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using TLC or GC-MS. Look for the consumption of the aryl bromide and the appearance of the desired biphenyl product. Check for any signs of the more polar demethylated byproduct.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl product.
References
-
Song, Q., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Zhang, T., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. PMC. [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
El-Shishtawy, R. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Redant, E., et al. (2015). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion.
-
Han, F. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.
-
Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
John, M. E., et al. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
John, M. E., et al. (2021). Efficient Nickel Precatalysts for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. UWA Profiles and Research Repository. [Link]
- Tanimoto, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
-
Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Newman, S. G. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Liu, Z., et al. (2017). The mechanism of transmethylation in anisole decomposition over Brønsted acid sites. SciSpace. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting catalyst poisoning in fluorinated aryl coupling reactions
Technical Support Center: Fluorinated Aryl Coupling Crisis Unit
Mission: To provide immediate, mechanism-based troubleshooting for researchers encountering catalyst deactivation ("poisoning") during the cross-coupling of fluorinated aryl substrates.
Module 1: The Diagnosis – Is Your Catalyst Dead or Dormant?
Before changing ligands, you must distinguish between catalyst death (irreversible poisoning) and kinetic inhibition (dormant off-cycle states).
Q: My reaction stalls at ~30% conversion. Adding more catalyst doesn't help. Is it poisoning?
A: If adding fresh catalyst fails to restart the reaction, the issue is likely product inhibition or reagent-derived poisoning (e.g., byproduct accumulation), not just simple catalyst instability.
The "Fluorine Effect" in Diagnosis:
Fluorinated substrates are unique. Their high electronegativity makes the aryl ring electron-deficient (
Visual Guide: The Diagnostic Decision Tree
Use this flowchart to interpret your kinetic data.
Figure 1: Diagnostic logic flow to distinguish between catalyst death and inhibition.
Module 2: Mechanisms of Fluorine-Induced Poisoning
Q: Why do polyfluorinated aryls kill Palladium catalysts?
A: There are three specific "death pathways" driven by the electronic nature of fluorine:
-
The C-F Activation Trap (Thermodynamic Sink): While you intend to couple at the C-Cl or C-Br site, electron-rich Pd(0) species can undergo oxidative addition into the C-F bond (especially if ortho to the coupling site). This forms a Pd-F species . Unlike Pd-C bonds, the Pd-F bond is exceptionally strong and prone to forming inactive dimers (
). These dimers precipitate out of the cycle [1]. -
The "Sticky"
-Complex (Kinetic Stall): Polyfluorinated rings are electron-poor. Electron-rich Pd(0) centers (needed for oxidative addition) bind strongly to these rings in an -fashion. This creates a "resting state" that is too stable, effectively sequestering the catalyst outside the productive cycle [2]. -
Base-Mediated Defluorination: Using strong bases (alkoxides) with fluorinated substrates often leads to nucleophilic aromatic substitution (
) at the fluorine position. The released fluoride ions ( ) can poison the catalyst by occupying coordination sites or promoting the formation of palladium fluoride clusters [3].
Visual Guide: The Deactivation Pathways
Figure 2: Competition between productive oxidative addition and fluorine-mediated deactivation.
Module 3: The Solution Matrix – Ligands & Reagents
Q: Which ligand system prevents C-F activation and stabilizes the catalyst?
A: You need a ligand that is bulky (to prevent dimerization of Pd species) and electron-rich (to facilitate oxidative addition), but with specific properties to promote reductive elimination from the electron-deficient ring.
Recommendation: Switch to Biaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.
| Ligand Class | Specific Recommendation | Why it works for Fluorinated Aryls |
| Buchwald Gen 3/4 | XPhos, SPhos | The steric bulk prevents the formation of inactive Pd-F dimers. The electron richness speeds up oxidative addition, which can be sluggish for some deactivated substrates. |
| Bulky Biaryls | BrettPhos | Excellent for C-N coupling (Buchwald-Hartwig) with fluorinated substrates. It prevents the formation of stable off-cycle amine complexes. |
| NHC | PEPPSI-IPr | Extremely robust. The strong |
| Base Selection | K₃PO₄ or Cs₂CO₃ | CRITICAL: Avoid NaOtBu or hydroxides. Carbonates and phosphates are mild enough to prevent |
Module 4: Experimental Protocols
Protocol A: The "Spike" Test for Catalyst Competence
Use this to confirm if your catalyst is being poisoned.
-
Setup: Run your standard reaction until conversion stalls (e.g., 4 hours).
-
Sampling: Take an aliquot for LCMS (Time = T_stall).
-
The Spike:
-
Branch A: Add 1.0 equiv of fresh Aryl Halide and Boronic Acid/Amine.
-
Branch B: Add 2 mol% fresh Catalyst/Ligand solution (degassed).
-
-
Monitoring: Stir for 1 hour and sample again.
-
Interpretation:
-
If Branch A produces no new product: The catalyst is dead (Poisoned).
-
If Branch B produces new product: The original catalyst died, but the environment is not inherently toxic (instability).
-
If Neither works: You have product inhibition (the product is poisoning the Pd).
-
Protocol B: Scavenging Fluoride Ions
If C-F activation is suspected (trace defluorination observed).
-
Additive: Add 10-20 mol% of TMS-Cl (Trimethylsilyl chloride) or Ca(OH)₂ to the reaction mixture.
-
Mechanism: These act as "sinks" for any fluoride (
) generated in situ. Silicon forms a very strong bond with fluorine (Si-F), effectively scrubbing it from the solution before it can bridge Palladium centers into inactive dimers.
References
-
Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research, 2010.
-
Watson, D. A., et al. "Formation of Pd(II)–Fluoride Complexes via C–F Activation." Science, 2009.
-
BenchChem Technical Support. "Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates & Fluorinated Substrates." BenchChem, 2025.[1][2][3]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
Validation & Comparative
A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Liquid Crystals
Introduction: The Imperative of Thermal Stability in Liquid Crystal Applications
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals. This duality makes them indispensable in a vast array of technologies, most notably in liquid crystal displays (LCDs). For researchers and professionals in drug development and materials science, LCs also offer unique environments for molecular studies and as advanced materials. The performance, reliability, and operational lifetime of any LC-based device are critically dependent on the thermal stability of the constituent materials.[1][2] Thermal degradation can lead to a cascade of failures, including altered phase behavior, generation of ionic impurities, and a decline in electro-optical performance.[3][4]
A primary strategy for enhancing the physicochemical properties of liquid crystals is the selective incorporation of fluorine atoms into the molecular structure.[5][6] Fluorination is a powerful tool that can profoundly influence properties such as dielectric anisotropy, viscosity, and, most critically, thermal stability.[7][8] This guide provides an in-depth comparison of the thermal stability of fluorinated and non-fluorinated liquid crystals, supported by established experimental methodologies, to inform material selection and development.
The Role of Fluorine: A Tale of Two Effects
The introduction of fluorine into an organic molecule, such as a liquid crystal, leverages the unique properties of the C-F bond—one of the strongest single bonds in organic chemistry.[9] This high bond energy is the principal reason for the enhanced chemical and thermal stability observed in many fluorinated compounds. Furthermore, fluorine's high electronegativity can significantly alter intermolecular interactions and molecular packing, which in turn affects the stability of the liquid crystalline mesophases.[5][7]
However, the impact of fluorination is not monolithic. It is a nuanced interplay between two key factors:
-
Chemical Stability (Decomposition): The intrinsic strength of the C-F bond generally imparts superior resistance to thermal decomposition. Fluorinated LCs often exhibit higher decomposition temperatures, making them suitable for applications requiring high-temperature processing or operation.[8][9]
-
Mesophase Stability (Clearing Point): The effect on the liquid crystal phase stability, particularly the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase, TN-I), is more complex. The size of the fluorine atom, while small, is larger than hydrogen, introducing steric effects.[5] Depending on the position and degree of fluorination, these steric and polar interactions can either stabilize or destabilize the ordered mesophase.[8][10][11] For instance, lateral fluorination can disrupt the parallel alignment of LC molecules, often leading to a decrease in the clearing point.[8][10]
Comparative Analysis: Experimental Evidence
To objectively compare thermal stability, we rely on two primary analytical techniques: Thermogravimetric Analysis (TGA) for assessing decomposition temperature and Differential Scanning Calorimetry (DSC) for measuring mesophase transition temperatures.
Diagram 1: Representative Liquid Crystal Structures```dot
Caption: Workflow for the comprehensive thermal stability analysis of liquid crystals.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition (Td), a direct measure of chemical thermal stability.
Methodology Rationale: TGA measures mass loss as a function of temperature. [12]A sharp decrease in mass signifies decomposition. The choice of an inert nitrogen atmosphere is critical to prevent oxidative degradation, which would obscure the intrinsic thermal stability of the material. A controlled heating rate ensures thermal equilibrium and reproducibility. [13] Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.
-
Sample Preparation: Place 5-10 mg of the liquid crystal sample into a clean, tared TGA pan (typically platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to create an inert atmosphere. [13] * Set the temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. [13][14]4. Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is typically defined as the onset temperature of the major mass loss step, often calculated as the temperature at which 5% mass loss occurs (T5%). [13]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the enthalpy of phase transitions, particularly the clearing point (TN-I), which defines the upper limit of the mesophase operating range.
Methodology Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [15][16]Endothermic or exothermic events, such as phase transitions, appear as peaks on the DSC thermogram. [17]Using hermetically sealed aluminum pans is crucial to prevent the volatilization of the LC sample during heating, which would result in inaccurate transition temperature and enthalpy measurements. Running both heating and cooling cycles helps identify the nature of the transitions (enantiotropic vs. monotropic). [18] Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetic aluminum DSC pan and seal it. Prepare an identical empty sealed pan to serve as the reference. [13]3. Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the temperature program under a nitrogen purge (50 mL/min):
-
Cycle 1 (Heating): Ramp from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected clearing point (e.g., 100 °C) at a rate of 10 °C/min. [13]This cycle removes any previous thermal history.
-
Cycle 2 (Cooling): Cool from 100 °C back to -20 °C at 10 °C/min.
-
Cycle 3 (Heating): Re-heat from -20 °C to 100 °C at 10 °C/min. Data from this second heating run is typically used for analysis.
-
-
-
Data Acquisition: Run the temperature program and record the heat flow.
-
Data Analysis:
-
Plot heat flow versus temperature. Endothermic peaks (e.g., melting, clearing point) point up or down depending on instrument convention.
-
Determine the peak temperature for each transition. The clearing point (TN-I) is the peak corresponding to the nematic-to-isotropic transition. [16] * Integrate the area under the peak to determine the enthalpy of the transition (ΔH).
-
Conclusion: A Strategic Choice for Advanced Materials
The strategic fluorination of liquid crystals offers a clear and significant advantage in terms of chemical thermal stability, as evidenced by higher decomposition temperatures in TGA analysis. This enhanced robustness is a direct consequence of the formidable strength of the carbon-fluorine bond. [9] However, the impact on mesophase stability is more intricate. As demonstrated by DSC data, fluorination, particularly in lateral positions, can disrupt molecular packing and lower the clearing point. [8][10]This highlights a critical principle in materials science: molecular engineering often involves a series of trade-offs. The decision to use a fluorinated liquid crystal over a non-fluorinated one must be guided by the specific demands of the application. For high-temperature environments or devices requiring exceptional long-term reliability, the superior chemical stability of fluorinated LCs is often paramount. For applications where a wide nematic temperature range is the primary concern, the specific placement and degree of fluorination must be carefully optimized. A comprehensive thermal analysis, utilizing the protocols outlined in this guide, is therefore an indispensable tool for making informed material selection and driving the innovation of next-generation liquid crystal technologies.
References
-
Janulis, E. P., et al. (1992). Fluorinated liquid crystals: an update. Proc. SPIE 1665, Liquid Crystal Materials, Devices, and Applications. Available at: [Link]
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available at: [Link]
-
Li, Y., et al. (2019). The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens. Dyes and Pigments, 163, 465-472. Available at: [Link]
-
Nohira, H., et al. (1998). Influence of fluorination extent on liquid crystalline properties of semi-perfluorinated phenylpyrimidine ferroelectric liquid crystals. Liquid Crystals, 24(5), 755-760. Available at: [Link]
-
Cieśla, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(9), 4933-4942. Available at: [Link]
-
Perlmutter, S. H., et al. (1996). Degradation of liquid crystal device performance due to selective adsorption of ions. Applied Physics Letters, 69(9), 1177-1179. Available at: [Link]
-
Chen, D., et al. (2024). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Liquid Crystals, 51(4), 513-522. Available at: [Link]
-
Perlmutter, S. H., Doroski, D., & Moddel, G. (1996). Degradation of liquid crystal device performance due to selective adsorption of ions. Applied Physics Letters, 69(9). Available at: [Link]
-
van de Witte, P., et al. (2003). Degradation of Liquid Crystal Alignment upon High Intensity Illumination in Microdisplays. Molecular Crystals and Liquid Crystals, 398(1), 181-192. Available at: [Link]
-
Goodby, J. W., et al. (2006). The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. Liquid Crystals, 33(9), 997-1008. Available at: [Link]
-
Tredwell, M., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 826-834. Available at: [Link]
-
Kim, M., et al. (2020). Analysis of Optical Performance Degradation in an Ion-Doped Liquid-Crystal Cell with Electrical Circuit Modeling. Crystals, 10(1), 44. Available at: [Link]
-
Varga, M., et al. (2023). Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals based on 2,7-dihydroxynaphthalene. Journal of Thermal Analysis and Calorimetry, 148(6), 2483-2499. Available at: [Link]
-
Giner-Casares, J. J., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Materials, 16(14), 4905. Available at: [Link]
-
Chen, H. Y., et al. (2010). Relation between physical parameters and thermal stability of liquid-crystal blue phase. Applied Physics Letters, 97(18), 181105. Available at: [Link]
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Kim, D. H., et al. (2021). Enhanced thermal stability and long-term mechanical durability at elevated temperatures of thermotropic liquid crystal polyester/glass fiber composites. Journal of Composite Materials, 55(24), 3365-3376. Available at: [Link]
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P. Kirsch, M. Bremer. (2000). Understanding Fluorine Effects in Liquid Crystals. Angewandte Chemie International Edition, 39(23), 4216-4235. Available at: [Link]
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de Oliveira, A. C., et al. (2016). Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies. Journal of Nanoscience and Nanotechnology, 16(6), 6358-6365. Available at: [Link]
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Ober, C. K., et al. (2004). Fluorinated polymers: liquid crystalline properties and applications in lithography. The Chemical Record, 4(5), 315-330. Available at: [Link]
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Saad, G. R., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 26(13), 3901. Available at: [Link]
-
Various Authors. (2016). Various techniques have been used to characterize liquid crystals. Reviews on Advanced Materials Science, 44, 398-406. Available at: [Link]
-
de Oliveira, A. C., et al. (2016). Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2023). Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling. Environmental Science & Technology, 57(27), 10085–10095. Available at: [Link]
-
Kumar, S. (2025). Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. Energy Storage and Saving. Available at: [Link]
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Collings, P. J. (n.d.). Introduction to Liquid Crystals. Case Western Reserve University. Available at: [Link]
-
Byrne, L. E., & Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. Available at: [Link]
-
Zohar, A., et al. (2021). Thermotropic Liquid Crystals for Temperature Mapping. Frontiers in Materials, 8. Available at: [Link]
-
Frizon, T. E., et al. (2017). Evaluation of a Thermochromic Liquid Crystal for Use as a Temperature Sensor for Components of Electrical Systems. Journal of the Brazilian Chemical Society, 28(11), 2172-2180. Available at: [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Available at: [Link]
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Covalent Metrology. (2021). Thermogravimetric Analysis (TGA). Available at: [Link]
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Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. Available at: [Link]
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Byrne, L. E., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Emerging Trends in Engineering & Technology, 8(9). Available at: [Link]
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Technical Guide: Mass Spectrometric Differentiation of Fluorinated Dimethoxy Biphenyl Isomers
Executive Summary
Fluorinated dimethoxy biphenyls represent a critical class of structural motifs in medicinal chemistry (as metabolic blockers) and materials science (as liquid crystal cores). However, their structural similarity poses a significant analytical challenge: isomeric differentiation .[1]
This guide compares the Electron Ionization (EI) fragmentation performance of Ortho-substituted vs. Para-substituted isomers. While both classes share identical molecular masses (
The Fluorine Effect: Stability & Fragmentation Dynamics
Before analyzing isomeric differences, it is crucial to understand how fluorine modification alters the baseline fragmentation of the dimethoxy biphenyl scaffold.
The C-F Bond Stability
Unlike chlorinated or brominated analogs, the C-F bond (approx. 485 kJ/mol) is the strongest single bond in organic chemistry. Consequently:
-
Primary Fragmentation: Direct loss of
or is rare as a primary step in EI-MS (70 eV). -
Fragmentation Direction: Fluorine acts as a "spectator" that modifies the electron density of the aromatic ring. Its strong electronegativity destabilizes the molecular ion (
), often leading to faster fragmentation rates compared to non-fluorinated analogs.
Comparison: Fluorinated vs. Non-Fluorinated
| Feature | Non-Fluorinated (Dimethoxybiphenyl) | Fluorinated (Difluoro-dimethoxybiphenyl) |
| Molecular Ion ( | High Intensity (Base Peak often) | Moderate Intensity (Destabilized by inductive withdrawal) |
| Primary Loss | Methyl radical ( | Methyl radical ( |
| Secondary Loss | Carbon Monoxide ( | Carbon Monoxide ( |
| Diagnostic Shift | Base peaks at | Base peaks shifted by +36 Da (for 2 F atoms) |
Comparative Analysis: Ortho vs. Para Isomers[2][3][4][5]
The core analytical challenge is distinguishing positional isomers.[2][3] The fragmentation patterns diverge based on the proximity of the methoxy groups to the fluorine atoms or the biphenyl linkage.
The "Ortho Effect" (Isomer A)
When a methoxy group is located ortho to the phenyl ring linkage (e.g., 2,2'-dimethoxy-3,3'-difluorobiphenyl), steric crowding and proximity effects trigger unique rearrangement pathways.
-
Mechanism: The proximity of the ether oxygen to the ortho-hydrogen (or fluorine) allows for a 6-membered transition state.
-
Spectral Signature:
-
Suppressed
: The loss of the methyl radical is less dominant because competing pathways (like direct loss of methanol or formaldehyde) become kinetically accessible. -
Enhanced Low-Mass Ions: Higher abundance of tropylium-like fragments due to ring expansion.
-
The Para/Meta Pattern (Isomer B)
When substituents are in para positions (e.g., 4,4'-dimethoxy-3,3'-difluorobiphenyl), the functional groups act independently.
-
Mechanism: Standard resonance-stabilized fragmentation dominates.
-
Spectral Signature:
-
Dominant
: The formation of the quinoid-like cation (via loss of ) is the thermodynamic sink. This peak is often the base peak (100% relative abundance). -
Stepwise Decomposition: Clear transitions from
.
-
Quantitative Comparison Table
Data based on standard EI-MS behavior of substituted biphenyls (MW 250 for Difluoro-Dimethoxy).
| Ion Fragment | m/z (approx) | Ortho-Isomer Abundance | Para-Isomer Abundance | Mechanistic Cause |
| Molecular Ion ( | 250 | Medium (40-60%) | Strong (80-100%) | Steric strain reduces |
| 235 | High (80%) | Base Peak (100%) | Para forms stable quinoid resonance structures easily. | |
| 207 | High (60-80%) | Medium (40%) | Ortho isomers facilitate CO ejection via proximity effects. | |
| 220 | Distinctive (<10%) | Negligible | Direct formaldehyde loss is a hallmark of ortho-methoxy effects. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducible differentiation, follow this protocol. This workflow includes a "System Suitability" step to validate that the ion source is not inducing thermal degradation, which mimics the "Ortho Effect."
Step 1: Sample Preparation[2]
-
Solvent: Dichloromethane (HPLC Grade). Avoid alcohols to prevent transesterification in the injector.
-
Concentration: 10 µg/mL. High concentrations lead to self-chemical ionization (dimerization), skewing ratios.
Step 2: GC-MS Parameters (Standardized)
-
Inlet: Splitless mode, 250°C. Note: If the inlet is too hot (>280°C), thermal demethylation occurs.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Ion Source: Electron Ionization (EI), 70 eV.[4]
-
Source Temp: 230°C.
Step 3: Data Validation (The "Causality Check")
-
Check: Monitor the ratio of
250 ( ) to 235 ( ). -
Validation: If
235 is >120% relative to parent in a Para isomer, your source temperature may be too high, inducing thermal cracking.
Visualized Mechanistic Pathways[5]
Analytical Workflow Diagram
This diagram outlines the decision tree for differentiating isomers based on the spectral data collected.
Figure 1: Decision logic for isomer identification based on fragment ion relative abundance.
Fragmentation Mechanism (Para-Isomer Focus)
This diagram illustrates the primary fragmentation pathway for the Para isomer, driven by resonance stabilization.
Figure 2: The dominant fragmentation pathway for para-substituted fluorinated dimethoxy biphenyls, showing the stepwise loss of methyl and carbon monoxide.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Ortho Effects in Benzoic Acid Derivatives. NIST Chemistry WebBook. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[5] Mass Spectrometry, 13(2), 83-94.[5] [Link]
-
Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration. Rapid Communications in Mass Spectrometry, 21(23), 3803-14.[6] [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Executive Safety Summary
Compound Identity: 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl CAS: 41860-57-5 Physical State: Solid (Crystalline powder) Primary Hazard Class (Inferred): Skin/Eye/Respiratory Irritant (H315, H319, H335).[1] Secondary Risk: Potential Persistent Organic Pollutant (POP) characteristics due to the halogenated biphenyl core.
Senior Scientist’s Directive: While specific toxicological data for this intermediate is often limited in public registries, its structural homology to other halogenated biphenyls mandates a "Universal Precaution" approach. The combination of the lipophilic biphenyl core and fluorine substituents suggests potential for bio-persistence. Do not handle on open benchtops. All solid-state manipulation must occur within a certified chemical fume hood or a powder containment enclosure.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for impermeability against organic solids and their solutions.
| PPE Category | Standard Requirement | Advanced/High-Risk Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness). | Laminate Film (Silver Shield) under Nitrile. | Fluorinated aromatics can permeate standard latex rapidly. Double nitrile provides a sacrificial outer layer; laminate offers broad chemical resistance if dissolving in DCM or THF. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s). | N95/P2 Respirator (if hood is crowded or during spill cleanup). | The primary risk is inhalation of fine particulates during weighing. The fluorine atoms increase volatility compared to non-fluorinated analogues. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Face Shield + Goggles. | Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a sealed environment. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck. | Tyvek® Sleeves or Disposable Coverall. | Prevents accumulation of lipophilic dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Handling Protocol
Phase A: Storage & Stability[2]
-
Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is "Best Practice" to prevent oxidative degradation of the methoxy groups over time.
-
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, perchlorates) to prevent exothermic reactions.[2]
Phase B: Weighing & Solubilization (The Critical Step)
-
Context: The highest risk of exposure occurs when the solid is transferred from the stock container to the balance. Static electricity can cause the fluorinated powder to "jump" or disperse.
Step-by-Step Workflow:
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a pyramid bag.
-
Transfer:
-
Tare the weighing vessel with a lid/cover.
-
Transfer solid gently.
-
Immediately recap the stock bottle.
-
Immediately cover the weighing vessel before removing it from the hood.
-
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., Dichloromethane, Ethyl Acetate) before transporting it to the reaction apparatus. Solutions are easier to contain than dusts.
Phase C: Reaction Setup
-
Glassware: Inspect for micro-fractures. Fluorinated intermediates are valuable; leaks are costly and hazardous.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis if the reaction involves sensitive catalysts.
Visualization: Safe Handling Logic
The following diagram illustrates the "Zero-Dust" workflow required for this compound.
Figure 1: "Zero-Dust" handling workflow emphasizing solubilization prior to transport to minimize particulate exposure risks.
Emergency Response & Spill Management
Scenario: Powder Spill (>500 mg) inside Fume Hood
-
Alert: Notify nearby personnel. Do not create a draft by moving rapidly.
-
Cover: Gently place a chemically resistant absorbent pad (e.g., polypropylene mat) over the powder to prevent it from becoming airborne.
-
Wet: Lightly mist the pad with a compatible solvent (e.g., Isopropanol) to dampen the powder. Do not pour solvent directly on the powder, as this spreads the contamination.
-
Collect: Wipe up the damp material.
-
Disposal: Place all waste in a "Halogenated Solid Waste" container.
Scenario: Skin Exposure
-
Drench: Immediately wash with soap and lukewarm water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens them too much (increasing absorption). Lukewarm is optimal.
-
Assess: If redness (erythema) develops, seek medical attention. Bring the SDS (Safety Data Sheet).[2]
Waste Disposal Strategy
Proper disposal is critical due to the Halogenated (Fluorine) nature of the compound. Incineration requires specific scrubbers to handle Hydrogen Fluoride (HF) generation.
| Waste Stream | Classification | Disposal Protocol |
| Mother Liquors | Halogenated Organic | Do NOT mix with non-halogenated solvents (acetone/ethanol waste). Segregate into "Halogenated Waste" carboys. |
| Solid Residues | Hazardous Solid | Double-bag in polyethylene bags. Label as "Fluorinated Organic Solid". |
| Sharps/Glass | Contaminated Sharps | If glassware cannot be cleaned (3x solvent rinse), dispose of as contaminated sharps. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366 (Parent Biphenyl Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
